Cas no 91659-03-9 (BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-)
BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- Chemical and Physical Properties
Names and Identifiers
-
- BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-
- 4-Bromo-2-fluoro-3-hydroxybenzoic acid
- CS-0191117
- MFCD28132106
- SCHEMBL4758562
- 91659-03-9
- AT11234
-
- Inchi: 1S/C7H4BrFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10H,(H,11,12)
- InChI Key: ZFSHBUDHIVXAMP-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)O)=C(C=1O)F
Computed Properties
- Exact Mass: 233.93278Da
- Monoisotopic Mass: 233.93278Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 57.5Ų
BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021861-250mg |
4-Bromo-2-fluoro-3-hydroxybenzoic acid |
91659-03-9 | 97% | 250mg |
$499.20 | 2023-08-31 | |
| Alichem | A013021861-500mg |
4-Bromo-2-fluoro-3-hydroxybenzoic acid |
91659-03-9 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A013021861-1g |
4-Bromo-2-fluoro-3-hydroxybenzoic acid |
91659-03-9 | 97% | 1g |
$1519.80 | 2023-08-31 | |
| Aaron | AR021Q8I-500mg |
4-Bromo-2-fluoro-3-hydroxybenzoic acid |
91659-03-9 | 95% | 500mg |
$388.00 | 2025-02-13 | |
| Aaron | AR021Q8I-1g |
4-Bromo-2-fluoro-3-hydroxybenzoic acid |
91659-03-9 | 95% | 1g |
$517.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261787-500mg |
4-Bromo-2-fluoro-3-hydroxybenzoic acid |
91659-03-9 | 98% | 500mg |
¥5843.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261787-1g |
4-Bromo-2-fluoro-3-hydroxybenzoic acid |
91659-03-9 | 98% | 1g |
¥8983.00 | 2024-04-25 |
BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY-
BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- (CAS No. 91659-03-9): Properties, Applications, and Market Insights
BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- (CAS No. 91659-03-9) is a halogenated derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups. This compound is widely used in pharmaceutical intermediates, agrochemical synthesis, and specialty chemical applications. Its unique molecular structure makes it a valuable building block in organic synthesis, particularly in the development of bioactive molecules.
The chemical formula of 4-BROMO-2-FLUORO-3-HYDROXYBENZOIC ACID is C7H4BrFO3, with a molecular weight of 235.01 g/mol. The presence of both electron-withdrawing (bromine and fluorine) and electron-donating (hydroxyl) groups on the aromatic ring imparts distinct reactivity, making it a versatile intermediate in fine chemical synthesis. Researchers and manufacturers often seek this compound for its ability to undergo selective substitution reactions, which are crucial in drug discovery and material science.
In recent years, the demand for halogenated benzoic acid derivatives has surged due to their applications in the development of novel pharmaceuticals. For instance, 4-BROMO-2-FLUORO-3-HYDROXYBENZOIC ACID serves as a key intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. The compound's ability to modulate biological activity through halogen bonding has made it a focal point in medicinal chemistry, aligning with the growing interest in targeted therapies and personalized medicine.
From an industrial perspective, the synthesis of BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- typically involves multi-step processes, including halogenation and hydroxylation of benzoic acid derivatives. Manufacturers emphasize high-purity grades (≥98%) to meet the stringent requirements of pharmaceutical applications. The compound is usually supplied as a white to off-white crystalline powder, with solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO).
The agrochemical industry also utilizes 4-BROMO-2-FLUORO-3-HYDROXYBENZOIC ACID in the development of advanced crop protection agents. Its structural features contribute to the bioactivity of herbicides and fungicides, particularly in formulations designed for resistance management. This application has gained attention amid global concerns about food security and sustainable agriculture practices.
Market analysis indicates steady growth for halogenated aromatic compounds, with CAS 91659-03-9 maintaining a niche but important position. The Asia-Pacific region, particularly China and India, has emerged as a major production hub, driven by robust pharmaceutical and agrochemical sectors. Quality control remains paramount, with HPLC and NMR being standard analytical techniques for purity verification.
Environmental and regulatory considerations for BENZOIC ACID, 4-BROMO-2-FLUORO-3-HYDROXY- follow standard protocols for halogenated organic compounds. Proper handling includes the use of personal protective equipment and adherence to industrial hygiene practices. The compound's environmental fate and toxicity profile are areas of ongoing research, particularly regarding biodegradation pathways.
Innovative applications continue to emerge for this versatile compound. Recent studies explore its potential in material science, particularly as a monomer for specialty polymers with unique electronic properties. The fluorine and bromine substituents offer opportunities to engineer materials with specific dielectric characteristics, relevant to advanced electronics and energy storage applications.
For researchers sourcing 4-BROMO-2-FLUORO-3-HYDROXYBENZOIC ACID, important considerations include supplier reliability, batch-to-batch consistency, and comprehensive analytical documentation. The compound is typically available in research quantities (gram to kilogram scale) from specialty chemical suppliers, with custom synthesis options for larger-scale requirements.
The future outlook for CAS 91659-03-9 appears positive, supported by trends in drug discovery and sustainable chemistry. As synthetic methodologies evolve toward greener processes, innovations in the production of this intermediate may further enhance its accessibility and application scope. The compound's unique combination of substituents ensures its continued relevance in cutting-edge chemical research and industrial applications.
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